Cas no 2138192-57-9 (7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid)

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with an ethenyl substituent and a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the ethenyl group and carboxylic acid allows for versatile derivatization, enabling applications in cross-coupling reactions, polymerization, or further functionalization. Its rigid aromatic system contributes to stability, while the electron-rich thiophene ring enhances its utility in materials science. The compound is particularly useful in the development of bioactive molecules, where its scaffold can serve as a key pharmacophore or ligand in drug discovery.
7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid structure
2138192-57-9 structure
商品名:7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid
CAS番号:2138192-57-9
MF:C10H7NO2S
メガワット:205.233081102371
CID:5933959
PubChem ID:165832489

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-784686
    • 7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
    • 2138192-57-9
    • 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid
    • インチ: 1S/C10H7NO2S/c1-2-6-4-11-5-7-3-8(10(12)13)14-9(6)7/h2-5H,1H2,(H,12,13)
    • InChIKey: YQMPIRXWGIDKRM-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=CC2C=NC=C(C=C)C1=2

計算された属性

  • せいみつぶんしりょう: 205.01974964g/mol
  • どういたいしつりょう: 205.01974964g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 78.4Ų

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784686-2.5g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
2.5g
$2071.0 2025-02-22
Enamine
EN300-784686-0.5g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
0.5g
$1014.0 2025-02-22
Enamine
EN300-784686-0.05g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
0.05g
$888.0 2025-02-22
Enamine
EN300-784686-5.0g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
5.0g
$3065.0 2025-02-22
Enamine
EN300-784686-1.0g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
1.0g
$1057.0 2025-02-22
Enamine
EN300-784686-0.1g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
0.1g
$930.0 2025-02-22
Enamine
EN300-784686-0.25g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
0.25g
$972.0 2025-02-22
Enamine
EN300-784686-10.0g
7-ethenylthieno[3,2-c]pyridine-2-carboxylic acid
2138192-57-9 95.0%
10.0g
$4545.0 2025-02-22

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid 関連文献

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acidに関する追加情報

Introduction to 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid (CAS No. 2138192-57-9)

7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid, identified by the chemical identifier CAS No. 2138192-57-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique molecular framework, combining a thiophene ring fused with a pyridine core and an ethenyl substituent, positions it as a promising candidate for further exploration in drug discovery and development.

The compound belongs to the broader class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the carboxylic acid functional group at the 2-position of the pyridine ring introduces additional reactivity, making it a versatile scaffold for chemical modifications and derivatization. These features have prompted extensive interest among researchers seeking novel pharmacophores for addressing various therapeutic challenges.

In recent years, 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid has been studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The thiophene ring is known to exhibit anti-inflammatory properties, while the pyridine moiety often enhances binding affinity to biological targets. The ethenyl group further contributes to the molecule's interactability with biological systems, offering multiple sites for functionalization.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to design analogs with enhanced pharmacological profiles. For instance, studies have demonstrated that derivatives of 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid can exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. These findings underscore the compound's potential as a lead structure for developing novel anti-inflammatory agents.

The carboxylic acid group at the 2-position of the pyridine ring provides a critical handle for further chemical manipulation. This functionality allows for the formation of amides, esters, and other derivatives, enabling researchers to fine-tune the compound's solubility, bioavailability, and target specificity. Such modifications are essential in optimizing drug candidates for clinical translation.

Recent advances in computational chemistry have accelerated the discovery process for compounds like 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid. Molecular modeling studies have revealed insights into its binding interactions with potential targets, such as protein kinases and transcription factors. These insights have guided the design of more effective derivatives with improved binding affinities and selectivity.

In addition to its pharmaceutical applications, 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid has shown promise in material science research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. The compound's unique electronic properties also make it a candidate for organic electronic applications, such as in light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. While traditional methods involve multi-step sequences involving cyclization and functional group transformations, recent reports have highlighted more efficient synthetic routes that minimize waste and improve yields. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical synthesis.

One notable synthetic approach involves palladium-catalyzed cross-coupling reactions between appropriately substituted thiophene and pyridine precursors. Such methods have enabled the rapid construction of complex thienopyridine scaffolds while maintaining high regioselectivity. The introduction of the ethenyl group through vinylation reactions further expands synthetic possibilities.

The pharmacokinetic properties of 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid are under active investigation to better understand its behavior in vivo. Preliminary studies suggest that modifications at the carboxylic acid position can significantly influence metabolic stability and excretion pathways. These findings are crucial for designing prodrugs or derivatives that exhibit improved bioavailability and prolonged activity.

Future research directions for 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid include exploring its role in modulating central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its potential antiviral properties are being investigated against emerging pathogens.

The integration of machine learning algorithms into drug discovery pipelines has opened new avenues for exploring the therapeutic potential of 7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid. Predictive models can identify optimal derivatives based on structural features correlated with biological activity, streamlining the process of lead optimization.

In conclusion,7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid (CAS No. 2138192-57-9) represents a structurally intriguing molecule with significant potential across multiple domains of research. Its unique chemical properties make it a valuable scaffold for developing novel therapeutics targeting inflammation, cancer, and neurological disorders. Continued investigation into its synthesis، pharmacology,and applications will undoubtedly yield further insights into its utility in advancing human health.

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